molecular formula C21H19FN2O4S B3678718 N~1~-(4-fluorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(4-fluorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B3678718
M. Wt: 414.5 g/mol
InChI Key: WHHIERXXXSGTRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(4-fluorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as FMPGS, is a novel compound with potential therapeutic applications. This compound belongs to the family of glycine transporter inhibitors and acts as a competitive inhibitor of the glycine transporter type 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, which is essential for the regulation of neurotransmission. Inhibition of GlyT1 by FMPGS results in increased glycine concentration in the synaptic cleft, leading to enhanced neurotransmission.

Mechanism of Action

N~1~-(4-fluorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a competitive inhibitor of GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft. Inhibition of GlyT1 by this compound results in increased glycine concentration in the synaptic cleft, leading to enhanced neurotransmission. Glycine is an essential co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological processes such as learning, memory, and synaptic plasticity. Enhanced glycine neurotransmission by this compound can modulate the activity of the NMDA receptor, leading to improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to increase extracellular glycine levels in the prefrontal cortex, hippocampus, and striatum, which are brain regions involved in various cognitive processes. This compound has also been shown to enhance the activity of the NMDA receptor and increase the release of dopamine and glutamate, which are neurotransmitters involved in reward and motivation. This compound has been shown to improve cognitive function, reduce negative symptoms, and enhance the efficacy of antipsychotic drugs in animal models of schizophrenia.

Advantages and Limitations for Lab Experiments

N~1~-(4-fluorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments, including its high selectivity and potency towards GlyT1, its ability to modulate the activity of the NMDA receptor, and its potential therapeutic applications in various neurological and psychiatric disorders. However, this compound also has some limitations, including its poor solubility in water, its potential toxicity at high doses, and its limited bioavailability in the brain.

Future Directions

There are several future directions for the research and development of N~1~-(4-fluorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, including the optimization of its pharmacokinetic and pharmacodynamic properties, the identification of its molecular targets and signaling pathways, the investigation of its potential use in combination with other drugs, and the exploration of its therapeutic potential in other neurological and psychiatric disorders. Further research is needed to fully understand the mechanism of action and therapeutic potential of this compound.

Scientific Research Applications

N~1~-(4-fluorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as schizophrenia, depression, and anxiety. Studies have shown that this compound can improve cognitive function, reduce negative symptoms, and enhance the efficacy of antipsychotic drugs. This compound has also been investigated for its potential use in the treatment of pain and addiction.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4S/c1-28-19-7-5-6-18(14-19)24(29(26,27)20-8-3-2-4-9-20)15-21(25)23-17-12-10-16(22)11-13-17/h2-14H,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHIERXXXSGTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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